Tigemonamum
Overview
Description
Tigemonamum is a beta-lactam antibiotic that belongs to the monobactam class of antibiotics. It was first discovered in the late 1970s by scientists at the Fujisawa Pharmaceutical Company in Japan. Tigemonamum is a broad-spectrum antibiotic that is effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.
Scientific Research Applications
In Vitro Efficacy and Spectrum
Tigemonam, an orally administered monobactam, exhibits potent in vitro activity against a range of gram-negative bacteria, particularly the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its efficacy extends to beta-lactamase-producing bacteria, showing significant stability against hydrolysis by isolated enzymes. Compared to other oral antibiotics such as amoxicillin-clavulanic acid and cefaclor, tigemonam demonstrates superior activity, particularly against enteric bacteria and Haemophilus species (Tanaka et al., 1987).
Activity Against Resistant Strains
Tigemonam is effective against strains of Enterobacteriaceae, including those exhibiting resistance to beta-lactam antibiotics. It maintains stability in the presence of classical plasmid-mediated beta-lactamases, although its efficacy is diminished by new broad-spectrum plasmid-mediated beta-lactamases (Nélet et al., 1989).
In Vivo Evaluation
In vivo studies in laboratory animals show that tigemonam is effective against gram-negative systemic infections, with oral administration yielding positive outcomes. It demonstrates superior efficacy compared to other antibiotics like amoxicillin and cephalexin, especially in infections caused by beta-lactamase-producing organisms (Clark et al., 1987).
Activity Against Nosocomial Enterobacteriaceae
Tigemonam shows significant in vitro activity against multiresistant nosocomial Enterobacteriaceae, including strains resistant to various antibiotics such as ampicillin and cephalosporins. It exhibits bactericidal properties and has potential for treating nosocomial infections that do not require parenteral therapy (Giamarellou et al., 1989).
Bactericidal Activity and Synergism
Tigemonam demonstrates rapid bactericidal activity against most isolated Enterobacteriaceae. Studies indicate a synergistic effect when combined with gentamicin, enhancing its effectiveness against bacterial strains (Shah et al., 1989).
properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7-/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSVIZLXJOLHZ-QWFSEIHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC(=O)O)/C2=CSC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883103 | |
Record name | Tigemonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tigemonam | |
CAS RN |
102507-71-1 | |
Record name | Tigemonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102507-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tigemonam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102507711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tigemonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIGEMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H1LDS5D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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